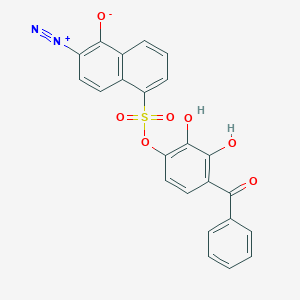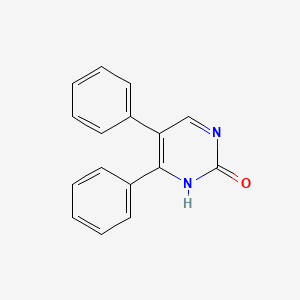
5,6-diphenyl-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-diphenyl-1H-pyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two phenyl groups attached to the 5th and 6th positions of the pyrimidine ring, and a hydroxyl group at the 2nd position. Pyrimidines are crucial in various biological processes and have significant applications in medicinal chemistry .
Preparation Methods
The synthesis of 5,6-diphenyl-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include benzaldehyde (for the phenyl groups), ethyl acetoacetate, and urea. The reaction is usually carried out in ethanol with a catalytic amount of acid .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
5,6-diphenyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,6-diphenyl-1H-pyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5,6-diphenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5,6-diphenyl-1H-pyrimidin-2-one can be compared with other pyrimidine derivatives, such as:
2,4,6-Triphenylpyrimidine: Similar structure but with an additional phenyl group at the 4th position.
5,7-Diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring.
2,4-Diphenyl-6-methylpyrimidine: Similar structure with a methyl group at the 6th position instead of a phenyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 2nd position also provides additional reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI Key |
UIQOZVSFTPSBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


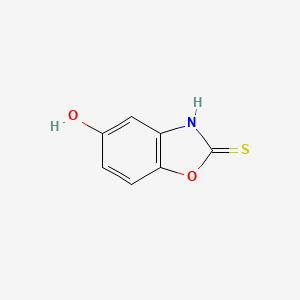
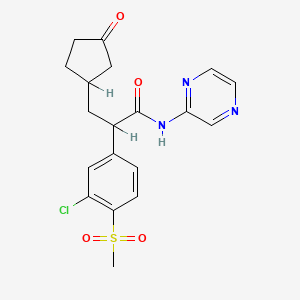
![6-Bromo-4-methyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B8702711.png)
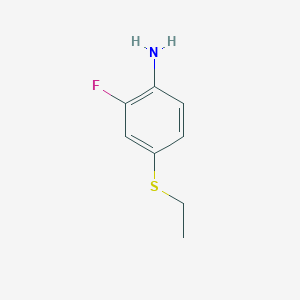
![1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one](/img/structure/B8702726.png)


![Methyl 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702756.png)
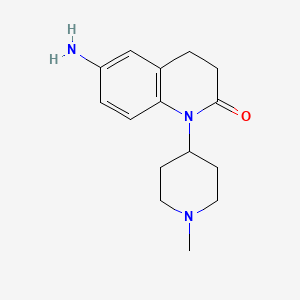

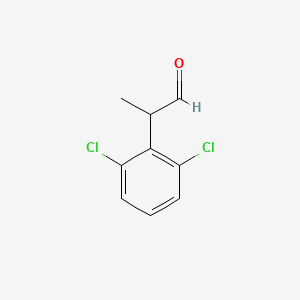
![2-[2-(2-chloroethoxy)ethoxy]ethyl Acetate](/img/structure/B8702789.png)
